molecular formula C19H22N4OS B4621133 4-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine

4-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B4621133
M. Wt: 354.5 g/mol
InChI Key: IOVLULIBJHNJDH-UHFFFAOYSA-N
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Description

4-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the scientific literature and is known for its unique chemical structure and pharmacological properties.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Synthesis and Biological Evaluation

Novel heterocyclic compounds derived from "4-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine" have been synthesized and evaluated for their biological activities. These compounds exhibit anti-inflammatory and analgesic properties, serving as potential leads for the development of new therapeutic agents. Such derivatives are synthesized through various chemical reactions, demonstrating the versatility of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry research (Abu‐Hashem et al., 2020).

Fluorescent Ligands for Receptor Studies

Environment-Sensitive Fluorescent Ligands

The development of environment-sensitive fluorescent ligands based on the "this compound" structure for human 5-HT1A receptors highlights its application in bioimaging and receptor localization studies. These derivatives offer a tool for visualizing receptor expression in living cells, aiding in the understanding of receptor distribution and function (Lacivita et al., 2009).

Crystallographic Studies and Material Science

Crystal Structure Analysis

The compound and its analogs have been subject to crystallographic studies to understand their molecular conformations and interactions. Such analyses provide insights into the structural requirements for biological activity and can guide the design of more potent and selective derivatives. These studies also contribute to the field of material science, where the molecular and crystal structures of compounds are crucial for developing new materials with specific properties (Anthal et al., 2018).

Herbicidal Activity

Herbicidal Applications

Derivatives of "this compound" have been explored for their herbicidal activity, demonstrating the potential of these compounds in agricultural chemistry. The modification of the pyrimidine and triazine rings with methoxy groups has shown to impart high herbicidal activity, offering a basis for the development of new herbicides (Nezu et al., 1996).

Antifungal Agents

Development of Antifungal Agents

Research into the antifungal effects of certain "this compound" derivatives has shown promising results against significant types of fungi. These findings are crucial for addressing fungal resistance and developing new antifungal therapies (Jafar et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are related to neuroprotection and anti-neuroinflammatory pathways . It has been shown to interact with active residues of ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively .

Mode of Action

The compound interacts with its targets, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The affected pathways primarily involve the ER stress response and the NF-kB inflammatory pathway . The compound’s action leads to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have a role in modulating the unfolded protein response and apoptosis pathways.

Result of Action

The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It has been shown to exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by its ability to inhibit NO and TNF-α production in LPS-stimulated human microglia cells, and reduce the expression of ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could involve further studies to determine its potential uses, such as its potential as a drug for treating various diseases . Additionally, research could be conducted to optimize its synthesis and to better understand its properties and mechanism of action.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-13-14(2)25-19-17(13)18(20-12-21-19)23-10-8-22(9-11-23)15-4-6-16(24-3)7-5-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVLULIBJHNJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.